REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]1[C:17]([NH:19][CH3:20])=O.O>C1COCC1>[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[C:9]1[CH2:17][NH:19][CH3:20] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC2=CC=CC=C12)C(=O)NC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at RT under argon overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
to destroy excess LAH
|
Type
|
CUSTOM
|
Details
|
the colorless precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC=CC=C12)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |